Methylnaltrexone D3 Bromide is a derivative of naltrexone, a well-known opioid antagonist. This compound is specifically designed as a selective μ-opioid receptor antagonist and is commonly used in pharmacological studies to investigate opioid receptor interactions and metabolic pathways. Methylnaltrexone D3 Bromide is distinguished by the presence of deuterium isotopes, which assist in tracing metabolic processes and enhancing analytical precision.
Methylnaltrexone D3 Bromide can be synthesized from naltrexone through various chemical reactions involving methylation and bromination steps. It is commercially available from several suppliers, including LGC Standards and MedChemExpress, and is primarily utilized in research settings for its stability and specificity in studies related to opioid receptors .
Methylnaltrexone D3 Bromide falls under the category of pharmaceutical reference standards and stable isotope-labeled compounds. Its IUPAC name is (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-ium-7-one bromide .
The synthesis of Methylnaltrexone D3 Bromide typically involves two main steps: the methylation of naltrexone followed by bromination. The methylation step can utilize various methylating agents such as dimethyl sulfate or methyl iodide. The resulting compound undergoes a bromination reaction using a bromide source like hydrogen bromide.
The molecular formula of Methylnaltrexone D3 Bromide is , with a molecular weight of 439.36 g/mol. The presence of deuterium isotopes (D) enhances its stability and allows for precise tracking in biological systems.
Methylnaltrexone D3 Bromide can participate in various chemical reactions typical for quaternary ammonium compounds and can be utilized in studies involving receptor binding assays or metabolic pathway tracing.
The synthesis involves careful control of pH during the reaction phases to ensure high purity (>99%) and yield. The final product may require recrystallization to achieve desired purity levels .
Methylnaltrexone D3 Bromide acts primarily as an antagonist at μ-opioid receptors. By binding to these receptors without activating them, it effectively blocks the action of endogenous opioids and exogenous opioid medications.
This compound's mechanism allows it to alleviate opioid-induced constipation without affecting analgesia, making it particularly valuable in clinical settings where opioid use is necessary .
Methylnaltrexone D3 Bromide has applications in:
This compound serves as an essential tool for researchers investigating the complex dynamics of opioid pharmacology and metabolism .
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 610764-96-0